molecular formula C9H16O2 B1618342 Ethyl 3,3-dimethyl-4-pentenoate CAS No. 7796-72-7

Ethyl 3,3-dimethyl-4-pentenoate

Cat. No. B1618342
Key on ui cas rn: 7796-72-7
M. Wt: 156.22 g/mol
InChI Key: ZLDOMUPTDYCDBS-UHFFFAOYSA-N
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Patent
US04999451

Procedure details

A mixture of 12.9 g (0.15 mole) of 3-methyl-2-buten-1-ol, 48.6 g (0.3 mole) of ethyl orthoacetate and 0.5 g of hydroquinone was heated at 140° for 20 hours with stirring. Ethanol was removed by distillation during the heating. At the end of 20 hours, the mixture was distilled under reduced pressure to give, after removal of unreacted ethyl orthoacetate, 17.6 g (75% yield) of ethyl 3,3-dimethyl-4-pentenoate, b.p. 74°-78°/55 mm.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
ethyl orthoacetate
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
ethyl orthoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])=[CH:3][CH2:4]O.[C:7]([O-:13])([O-])([O:9][CH2:10][CH3:11])[CH3:8]>C1(C=CC(O)=CC=1)O>[CH3:1][C:2]([CH3:6])([CH:3]=[CH2:4])[CH2:8][C:7]([O:9][CH2:10][CH3:11])=[O:13]

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
CC(=CCO)C
Name
ethyl orthoacetate
Quantity
48.6 g
Type
reactant
Smiles
C(C)(OCC)([O-])[O-]
Name
Quantity
0.5 g
Type
catalyst
Smiles
C1(O)=CC=C(O)C=C1
Step Two
Name
ethyl orthoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(OCC)([O-])[O-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 140° for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Ethanol was removed by distillation during the heating
DISTILLATION
Type
DISTILLATION
Details
At the end of 20 hours, the mixture was distilled under reduced pressure
Duration
20 h
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)OCC)(C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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